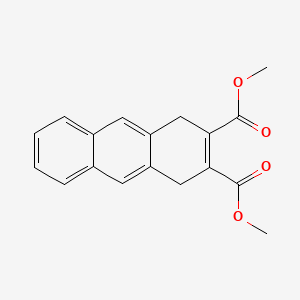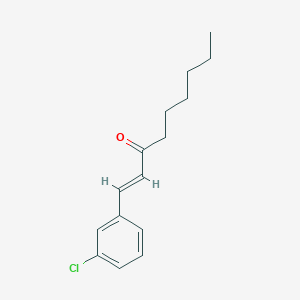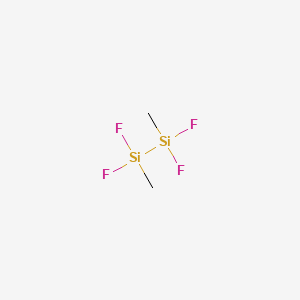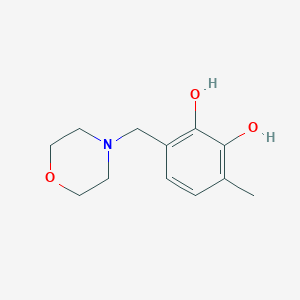![molecular formula C16H20SeSi B14632233 Trimethyl[phenyl(phenylselanyl)methyl]silane CAS No. 56253-59-9](/img/structure/B14632233.png)
Trimethyl[phenyl(phenylselanyl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[phenyl(phenylselanyl)methyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups, a phenyl group, and a phenylselanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[phenyl(phenylselanyl)methyl]silane typically involves the reaction of phenylselanyl chloride with trimethylsilyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[phenyl(phenylselanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl[phenyl(phenylselanyl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential as a selenium donor in biological systems.
Medicine: Explored for its antioxidant properties due to the presence of selenium.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl[phenyl(phenylselanyl)methyl]silane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). Additionally, the silicon atom can form stable bonds with carbon, making the compound useful in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the phenylselanyl group.
Phenyltrimethylsilane: Another similar compound without the phenylselanyl group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylselanyl group.
Uniqueness
Trimethyl[phenyl(phenylselanyl)methyl]silane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and potential biological activity as a selenium donor.
Propriétés
Numéro CAS |
56253-59-9 |
|---|---|
Formule moléculaire |
C16H20SeSi |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
trimethyl-[phenyl(phenylselanyl)methyl]silane |
InChI |
InChI=1S/C16H20SeSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clé InChI |
VSWBNQOXKUWHFC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


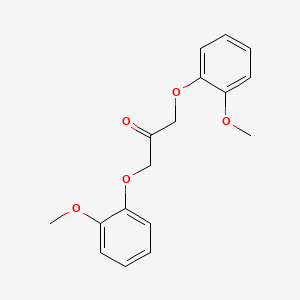
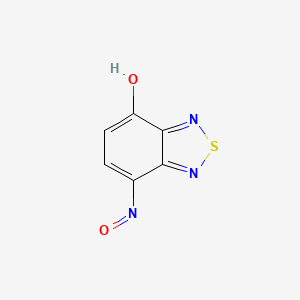
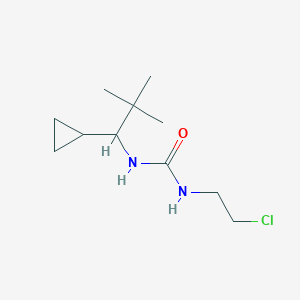
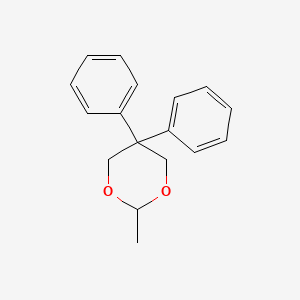
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
